molecular formula C19H19NO4S2 B2900956 N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide CAS No. 2415620-33-4

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2900956
CAS No.: 2415620-33-4
M. Wt: 389.48
InChI Key: KRJBVMPQSVFEIX-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked via a methylene group to a 3,3'-bithiophene moiety. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, known for its role in enhancing binding affinity to biological targets such as tubulin, kinases, and GPCRs . The bithiophene group introduces a conjugated aromatic system, which may improve π-π stacking interactions and influence electronic properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-22-16-7-13(8-17(23-2)18(16)24-3)19(21)20-9-15-6-14(11-26-15)12-4-5-25-10-12/h4-8,10-11H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJBVMPQSVFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate thiophene derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The methoxy groups and thiophene moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide, highlighting differences in substituents, physical properties, and biological activities:

Compound Substituent/Backbone Molecular Weight Melting Point (°C) Key Biological Activity References
This compound (Target) Bithiophene-methyl Not reported Not reported Hypothesized tubulin inhibition (based on SAR)
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22) Benzimidazole-cyanophenyl 312.32 247–250 Antiproliferative (IC₅₀: ~5 µM in HeLa cells)
N-(6-cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole-cyanophenyl 428.43 261–263 Cytotoxicity (MCF-7: IC₅₀ = 8.2 µM)
N-(1-(furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4,5-TMB (2c) Furan-acrylamide 467.50 261–263 Anticancer (IC₅₀: 1.8 µM in HCT-116)
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives Hydroxyphenyl ~345–360 112.5–113.5 Memory enhancement (in vivo rodent models)
MRT-10 (Acylthiourea derivative) Acylthiourea-benzothiazole 522.61 Not reported Smoothened antagonist (IC₅₀: 0.3 µM)

Structural and Electronic Comparisons

  • Bithiophene vs. Benzimidazole/Furan : The bithiophene group in the target compound provides a rigid, planar conjugated system, enhancing π-π stacking compared to benzimidazole or furan derivatives. Thiophene’s electron-rich nature may improve binding to hydrophobic pockets in biological targets .
  • Trimethoxybenzamide Core : Common across all compounds, this group is critical for hydrogen bonding via methoxy oxygen atoms and the amide carbonyl. For example, in MRT-10, this moiety interacts with Smoothened receptor residues .

Physicochemical Properties

  • Melting Points : Higher melting points (240–263°C) are observed in compounds with rigid backbones (e.g., benzimidazoles, acrylamides), whereas flexible chains (e.g., hydroxyphenyl) yield lower melting points .
  • Solubility : The bithiophene group may reduce aqueous solubility compared to furan or benzimidazole derivatives, necessitating formulation adjustments for in vivo applications .

Key Research Findings and Implications

Role of the Trimethoxy Group : The 3,4,5-trimethoxybenzamide scaffold is indispensable for bioactivity. Removal of even one methoxy group (e.g., in 4-hydroxy analogs) drastically reduces potency .

Impact of Substituents: Bithiophene: Potential for enhanced tubulin polymerization inhibition, similar to combretastatin analogs . Cyanobenzimidazole: Introduces hydrogen-bonding capacity, improving kinase inhibition .

SAR Insights : Bulky substituents (e.g., bithiophene) may hinder binding to narrow active sites (e.g., ATP pockets in kinases), favoring targets with larger binding cavities (e.g., tubulin) .

Q & A

Q. What are the key synthetic strategies for preparing N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 3,4,5-trimethoxybenzoic acid with a thiophene-based precursor (e.g., 3,3'-bithiophene-5-carbaldehyde) using coupling agents like EDCI or DCC in anhydrous dichloromethane .
  • Step 2 : Methylation or reductive amination to introduce the methylene linker between the bithiophene and benzamide moieties. Optimize reaction conditions (e.g., 0–5°C for 24 hours under nitrogen) to minimize side reactions .
  • Critical Parameters : Reaction temperature, solvent polarity, and catalyst choice significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use complementary analytical techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the bithiophene methylene linkage (δ 4.5–5.0 ppm for –CH2_2–) and trimethoxybenzamide aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C21_{21}H21_{21}NO3_3S2_2).
  • HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How does the bithiophene unit influence the compound’s electronic properties and biological interactions?

  • Methodological Answer :
  • Electronic Effects : The conjugated bithiophene system enhances π-electron delocalization, increasing binding affinity to targets like kinases or GPCRs. Computational modeling (DFT) can predict charge distribution and HOMO/LUMO gaps .
  • Biological Relevance : Thiophene derivatives exhibit fluorescence, enabling use as probes for cellular imaging (e.g., tracking protein interactions in live cells via confocal microscopy) .
  • Experimental Validation : Compare bioactivity of the bithiophene analog to monothiophene or phenyl-substituted analogs in enzyme inhibition assays .

Q. How can contradictory data in cytotoxicity assays be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Test solubility in DMSO/PBS mixtures to ensure compound stability. Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products or metabolites that may alter activity .
  • Structural Confirmation : Re-characterize batches via 1H^1H NMR to rule out impurities (e.g., residual solvents or unreacted starting materials) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve aqueous solubility while retaining activity. LogP values should be maintained between 2–4 via computational screening .
  • Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) with NADPH cofactor. Modify metabolically labile sites (e.g., methylene linker) using deuterium or fluorine substitution .

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